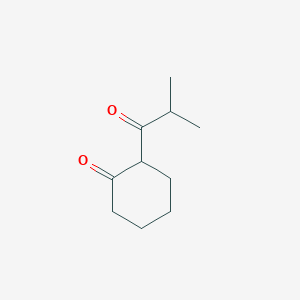

7-Cloro-1H-indol-4-carboxilato de metilo

Descripción general

Descripción

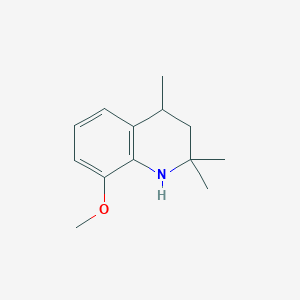

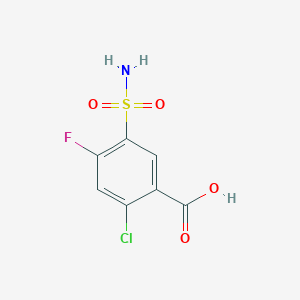

“Methyl 7-chloro-1H-indole-4-carboxylate” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring .

Molecular Structure Analysis

The molecular structure of “Methyl 7-chloro-1H-indole-4-carboxylate” consists of a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring .Chemical Reactions Analysis

Indole derivatives have been used as reactants for the preparation of various biologically active compounds . For example, they have been used as reactants for the preparation of tryptophan dioxygenase inhibitors and cytotoxic agents against multidrug-resistant cancer cells .Aplicaciones Científicas De Investigación

Inhibición de la Dioxigenasa de Triptófano

El 7-Cloro-1H-indol-4-carboxilato de metilo sirve como reactivo en la síntesis de inhibidores de la dioxigenasa de triptófano. Estos inhibidores se exploran por su posible papel en las terapias contra el cáncer, ya que pueden modular la respuesta inmune contra las células cancerosas .

Agentes Anticancerígenos

Este compuesto se utiliza para preparar agentes citotóxicos que muestran actividad contra las células cancerosas multirresistentes. Al interferir con la proliferación de células cancerosas, estos agentes ofrecen un enfoque prometedor para superar la resistencia a la quimioterapia estándar .

Inhibición de la β-Triptase

Los investigadores utilizan el this compound para desarrollar inhibidores de la β-triptase, una enzima involucrada en las respuestas alérgicas e inflamatorias. Inhibir la β-triptase puede ser beneficioso en el tratamiento de afecciones como el asma y la rinitis alérgica .

Síntesis de Compuestos Biológicamente Activos

Los derivados del indol, incluido el this compound, son reconocidos por su amplia gama de actividades biológicas. Se utilizan en la síntesis de compuestos para tratar diversos trastornos y enfermedades, incluidas las infecciones microbianas y el cáncer .

Investigación de Hormonas Vegetales

Los derivados del indol son cruciales en la biología vegetal, ya que se relacionan con las hormonas vegetales como el ácido indol-3-acético, que se produce a partir de la degradación del triptófano en las plantas. La investigación sobre estos compuestos puede conducir a avances en la agricultura y la botánica .

Reacciones de Cicloadición

En química sintética, el this compound es un bloque de construcción versátil para reacciones de cicloadición. Estas reacciones son clave para crear moléculas complejas con posibles aplicaciones farmacéuticas .

Mecanismo De Acción

Target of Action

Methyl 7-chloro-1H-indole-4-carboxylate is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in developing new therapeutic derivatives . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple targets .

Pharmacokinetics

The pharmacokinetic properties of a compound significantly impact its bioavailability .

Result of Action

Indole derivatives are known to have diverse biological activities .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Methyl 7-chloro-1H-indole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including Methyl 7-chloro-1H-indole-4-carboxylate, have been shown to inhibit enzymes such as tryptophan dioxygenase, which is involved in the metabolism of tryptophan . This inhibition can lead to alterations in metabolic pathways and affect the levels of metabolites. Additionally, Methyl 7-chloro-1H-indole-4-carboxylate may interact with proteins involved in cell signaling pathways, modulating their activity and impacting cellular processes.

Cellular Effects

Methyl 7-chloro-1H-indole-4-carboxylate exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Methyl 7-chloro-1H-indole-4-carboxylate may also affect the expression of genes involved in these processes, thereby influencing cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of Methyl 7-chloro-1H-indole-4-carboxylate involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes or receptors, leading to their inhibition or activation. For instance, Methyl 7-chloro-1H-indole-4-carboxylate may inhibit the activity of enzymes involved in metabolic pathways, resulting in changes in metabolite levels and flux . Additionally, it may modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to alterations in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 7-chloro-1H-indole-4-carboxylate may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their activity . Additionally, long-term exposure to Methyl 7-chloro-1H-indole-4-carboxylate may result in changes in cellular function, such as alterations in cell proliferation, differentiation, and apoptosis. These temporal effects are important to consider when evaluating the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of Methyl 7-chloro-1H-indole-4-carboxylate can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function . Additionally, high doses of Methyl 7-chloro-1H-indole-4-carboxylate may result in toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety profile.

Metabolic Pathways

Methyl 7-chloro-1H-indole-4-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular function . Additionally, Methyl 7-chloro-1H-indole-4-carboxylate may affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, resulting in changes in metabolite levels.

Transport and Distribution

The transport and distribution of Methyl 7-chloro-1H-indole-4-carboxylate within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, Methyl 7-chloro-1H-indole-4-carboxylate may accumulate in certain cellular compartments or tissues, influencing its localization and activity. Understanding the transport and distribution of this compound is essential for evaluating its therapeutic potential and efficacy.

Subcellular Localization

The subcellular localization of Methyl 7-chloro-1H-indole-4-carboxylate can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, Methyl 7-chloro-1H-indole-4-carboxylate may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

methyl 7-chloro-1H-indole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)7-2-3-8(11)9-6(7)4-5-12-9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAVXLSGYDNOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CNC2=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434158 | |

| Record name | Methyl 7-chloro-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503816-69-1 | |

| Record name | Methyl 7-chloro-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(2,3-Difluorophenyl)methyl]piperazin-2-yl]ethanol](/img/structure/B1364963.png)

![2-[[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364973.png)

![3-(2-Chlorophenyl)-5-[2-(3,5-dichloroanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B1364989.png)